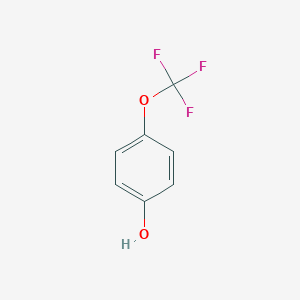

4-(Trifluoromethoxy)phenol

描述

Significance of Fluorinated Phenols in Contemporary Chemical Research

The introduction of fluorine atoms into phenolic compounds dramatically alters their inherent properties, making them valuable assets in various research fields. tandfonline.comacs.org The trifluoromethoxy (-OCF₃) group, in particular, is gaining prominence in agrochemical and pharmaceutical chemistry. mdpi.combeilstein-journals.org

Key attributes that underscore the significance of fluorinated phenols include:

Enhanced Lipophilicity and Permeability : The trifluoromethoxy group is one of the most lipophilic substituents, a property that can enhance a molecule's ability to cross biological membranes. mdpi.comfrontiersin.org This is a critical factor in drug design for improving bioavailability. ontosight.ai

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation. mdpi.com This can lead to a longer half-life and reduced drug dosage.

Altered Acidity and Reactivity : The high electronegativity of fluorine atoms influences the electronic properties of the phenol (B47542) ring. tandfonline.combeilstein-journals.org This can alter the acidity of the phenolic hydroxyl group and the reactivity of the entire molecule, which can be harnessed for specific synthetic transformations. tandfonline.com

Improved Binding Affinity : The unique electronic and steric properties of fluorinated groups can lead to stronger and more selective interactions with biological targets like enzymes and receptors. mdpi.com

Advanced Material Properties : In materials science, incorporating fluorine can improve thermal stability, chemical resistance, and hydrophobicity of polymers and other materials. cymitquimica.com

Enhanced Hydrogen Bond Donation : Research has shown that fluorination can significantly increase the hydrogen bond donor ability of phenols. This makes them more effective building blocks for creating self-assembled monolayers and other ordered molecular networks. brighton.ac.uk

Overview of Research Directions Pertaining to 4-(Trifluoromethoxy)phenol

The distinct properties of this compound have positioned it as a versatile intermediate and building block in several key areas of chemical research. ontosight.ainordmann.global Its applications range from the synthesis of complex, biologically active molecules to the development of novel materials.

Current research involving this compound is concentrated in the following areas:

Pharmaceutical Synthesis : The compound serves as a crucial starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). nordmann.global Its derivatives have been investigated for various therapeutic applications. For instance, research indicates that derivatives can act as inhibitors of carbonic anhydrase isoforms, which are targets for conditions like glaucoma. It has also been used in the preparation of Kv1.5 potassium channel inhibitors. chemicalbook.com

Agrochemical Development : The trifluoromethoxy group is a feature in several marketed agrochemicals. mdpi.com The stability and biological activity conferred by this group make this compound a valuable precursor for creating new and effective herbicides and fungicides. cymitquimica.com

Materials Science : In the realm of materials science, this compound is used to create advanced materials. One notable application is in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential uses in gas storage and catalysis.

Organic Synthesis and Catalysis : The compound is a versatile reagent in organic reactions. It can undergo electrophilic aromatic substitution, with the trifluoromethoxy group directing the substitution pattern. It has also been employed in the catalytic enantioselective synthesis of esters, highlighting its utility in creating chiral molecules. sigmaaldrich.comchemicalbook.com

Analytical and Environmental Chemistry : Derivatives of this compound have been developed as fluorescent labeling reagents for the sensitive detection of other phenolic compounds using techniques like high-performance liquid chromatography (HPLC). Furthermore, it is a subject in biodegradation studies to understand how microbes might break down fluorinated pollutants.

Strategic Approaches for the Synthesis of this compound

The synthesis of aryl trifluoromethyl ethers, including this compound, has evolved from harsh, classical methods to more sophisticated and milder protocols. nih.govrsc.org These modern strategies offer improved functional group tolerance and substrate scope.

Sequential Xanthate and O-Trifluoromethylation of Phenols

A two-step approach involving the formation of an aryl xanthate intermediate followed by O-trifluoromethylation has emerged as a viable route to aryl trifluoromethyl ethers. berkeley.edunih.govelsevierpure.com This method addresses some of the limitations of earlier techniques that required harsh reagents and conditions. acs.orgberkeley.edunih.gov

The initial step involves the conversion of a phenol to its corresponding xanthate. nih.govresearchgate.net A notable advancement in this area is the use of newly synthesized imidazolium (B1220033) methylthiocarbonothioyl salts as efficient methyldithiocarbonyl transfer reagents. researchgate.net For instance, the reaction of phenols with 3-methyl-1-((methylthio)carbonothioyl)-1H-imidazol-3-ium iodide in the presence of a base like trimethylamine (B31210) provides aryl and heteroaryl xanthates in high yields under mild conditions. researchgate.net

The subsequent conversion of these xanthates to trifluoromethyl ethers is then carried out. berkeley.edunih.govelsevierpure.com This sequential process offers a practical and operationally simple procedure for accessing a variety of aryl trifluoromethyl ethers. nih.gov

Table 1: Synthesis of Aryl Xanthates from Phenols nih.gov

| Phenol Substrate | Reagent | Solvent | Yield (%) |

| Phenol (1a) | Imidazolium Salt (6) | DMF | 98 |

| Phenol (1a) | Benzimidazolium Salt (7) | DMF | 79 |

| Phenol (1a) | Imidazolium Salt (6) | MeCN | 98 |

| 4-Alkoxycarbonyl-substituted Phenol (1b) | Imidazolium Salt (6) | - | 91 |

| 4-Alkoxycarbonyl-substituted Phenol (1b) | Benzimidazolium Salt (7) | - | 99 |

Oxidative Desulfurization-Fluorination Methods for Aryl Trifluoromethyl Ethers

An alternative and elegant method for synthesizing aryl trifluoromethyl ethers is through the oxidative desulfurization-fluorination of dithiocarbonates (xanthates). beilstein-journals.orgd-nb.infoelsevierpure.comoup.com This approach typically involves treating the xanthate with a fluoride (B91410) source, such as a hydrogen fluoride-pyridine complex, and an N-haloimide oxidant like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). beilstein-journals.orgd-nb.info

This method has proven to be quite general, applicable to both aromatic and primary alkyl trifluoromethyl ethers. mdpi.com The required xanthate intermediates are readily prepared from commercially available reagents. mdpi.com For aryl trifluoromethyl ethers, this process yields good to excellent results. mdpi.com More recently, modifications using XtalFluor-E ([Et2NSF2]BF4) as the fluoride source in combination with oxidants like trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) have been developed for preparing aryl and heteroaryl trifluoromethyl ethers. researchgate.netmdpi.com

Table 2: Oxidative Desulfurization-Fluorination of Xanthates to yield ROCF3 Compounds beilstein-journals.org

| Xanthogenate | Fluoride Source (mol) | N-halo imide (mol) | ArOCF3 | Yield (%) |

| 4-n-Pr-C6H4- | 70% HF/Py (40) | DBH (3) | 4-n-Pr-C6H4-OCF3 | 81 |

| - | TBAH2F3 (5) | - | - | - |

Umemoto Oxonium Reagent-Mediated O-Trifluoromethylation of Phenols

Direct electrophilic trifluoromethylation of phenols can be achieved using Umemoto's O-(trifluoromethyl)dibenzofuranium salts. mdpi.comresearchgate.netbeilstein-journals.org These reagents act as a source of an electrophilic trifluoromethyl group ("CF3+"). researchgate.net The reaction of phenols with these oxonium salts, such as 2-tert-butyl-O-(trifluoromethyl)-dibenzofuranium hexafluoroantimonate, in the presence of a base like diisopropylethylamine, smoothly affords the corresponding aryl trifluoromethyl ethers in high yields. mdpi.comresearchgate.net

A significant drawback of this method is the need to generate the thermally unstable Umemoto reagent in situ at very low temperatures (e.g., -90 to -100 °C) via photochemical decomposition of a diazonium salt, which can limit its broad applicability. mdpi.comresearchgate.netchemrevlett.com

Chlorine-Fluorine Exchange Reactions on Trichloromethyl Derivatives

One of the earliest and more traditional methods for synthesizing aryl trifluoromethyl ethers involves a chlorine-fluorine exchange on aryl trichloromethyl ethers. beilstein-journals.orgmdpi.com This process typically starts with the chlorination of anisole (B1667542) derivatives or the reaction of phenols with thiophosgene (B130339) to form chlorothionocarbonates, which are then chlorinated to aryl trichloromethyl ethers. mdpi.com The subsequent fluorine exchange is often accomplished using reagents like antimony trifluoride with a catalytic amount of antimony pentachloride (Swarts reaction) or anhydrous hydrogen fluoride. beilstein-journals.orgmdpi.com

A modified, one-pot procedure involves heating a phenol with tetrachloromethane, anhydrous hydrogen fluoride, and a catalytic amount of boron trifluoride under pressure. beilstein-journals.org This in-situ generation of the trichloromethyl intermediate followed by fluorination simplifies the process. beilstein-journals.org However, this method can be limited by the harsh reaction conditions and may not be suitable for substrates with certain functional groups, particularly ortho-substituents capable of hydrogen bonding. beilstein-journals.org

Table 3: Synthesis of ArOCF3 via in situ Cl/F Exchange researchgate.net

| Phenol (mol) | CCl4 (mol) | HF (g) | Conditions | ArOCF3 | Yield (%) |

| C6H5OH (0.05) | 0.15 | 30 | 100 °C/2 h, 150 °C/4 h | C6H5OCF3 | 10 |

| 4-O2NC6H4OH (0.15) | 0.15 | 40 | 150 °C/8 h | 4-O2NC6H4OCF3 | 56 |

| 4-ClC6H4OH (0.6) | 1.8 | 400 | 150 °C/8 h | 4-ClC6H4OCF3 | 70 |

| 3-H2NC6H4OH (0.6) | 1.8 | 400 | 140 °C/8 h | 3-H2NC6H4OCF3 | 26 |

| 2-FC6H4OH (0.07) | 0.21 | 40 | 150 °C/8 h | 2-FC6H4OCF3 | 35 |

| 4-MeC6H4OH | - | - | 100 °C/2 h | 4-MeC6H4OCF3 | 20 |

Silver-Mediated O-Trifluoromethylation Approaches

Silver-mediated reactions have emerged as a powerful tool for the direct O-trifluoromethylation of phenols. nih.govthieme-connect.com These methods typically employ a silver salt, such as silver triflate (AgOTf), to facilitate the transfer of a trifluoromethyl group from a nucleophilic CF3 source, like trimethyl(trifluoromethyl)silane (TMSCF3), to the phenol oxygen. mdpi.comnih.gov

This oxidative cross-coupling reaction is often performed in the presence of an oxidant. nih.gov A combination of Selectfluor and N-fluorobenzenesulfonimide (NFSI) has been found to be critical for the success of the trifluoromethylation of phenols bearing electron-withdrawing groups. mdpi.com For electron-rich phenols, the addition of a bulky phenol, such as 2,4-di-tert-butylphenol, can prevent competitive C-trifluoromethylation of the aromatic ring. mdpi.com This approach is notable for its mild reaction conditions and broad functional group tolerance. mdpi.comnih.gov

Another silver-mediated approach involves the decarboxylative fluorination of aryloxydifluoroacetic acids, which are prepared from phenols and sodium bromodifluoroacetate. cas.cn This two-step method provides a practical route to aryl trifluoromethyl ethers using accessible and inexpensive reagents. cas.cn

General Reaction Mechanisms for Trifluoromethoxylation of Phenols

The mechanisms of O-trifluoromethylation of phenols vary depending on the specific reagents and conditions employed.

Radical Pathways: In some cases, particularly with silver-mediated reactions using a CF3 source like TMSCF3, a radical mechanism is proposed. rsc.org The reaction may involve the generation of a trifluoromethyl radical (•CF3) which then participates in the formation of the C-O bond. rsc.org

Electrophilic Attack: With reagents like Umemoto's oxonium salts, the reaction proceeds through an electrophilic attack of the "CF3+" species on the phenoxide oxygen. chemrevlett.com The mechanism is thought to involve the formation of an intermediate that then collapses to the final product. chemrevlett.com

Oxidative Cross-Coupling: Silver-mediated reactions are often described as oxidative cross-coupling processes. mdpi.com The silver salt is believed to play a crucial role in activating the phenol and/or the trifluoromethyl source, facilitating the formation of the aryl trifluoromethyl ether. researchgate.net

Desulfurization-Fluorination: The mechanism for the oxidative desulfurization-fluorination of xanthates is thought to involve the formation of a transient monothioacetal intermediate. researchgate.net

OCF3-Migration: In some specialized cases, an intramolecular migration of a trifluoromethoxy group from a nitrogen atom to an ortho position on an aromatic ring has been observed. nih.gov Experimental evidence suggests this migration proceeds via a heterolytic cleavage of the N–OCF3 bond followed by a rapid recombination of a short-lived ion pair. nih.gov

Synthetic Transformations and Derivatization of this compound

This compound is a versatile reactant utilized in a variety of synthetic transformations to produce derivatives with significant potential, particularly in the pharmaceutical field. Its phenolic hydroxyl group allows for nucleophilic reactions, such as etherifications and esterifications, while the trifluoromethoxy-substituted aromatic ring provides a stable, lipophilic tail.

Synthesis of Aryloxyethyl Piperazine (B1678402) Derivatives

This compound is employed as a key reactant in the synthesis of 1-aryloxyethyl piperazine derivatives. researchgate.netmdpi.comnih.govchemrxiv.orgresearchgate.net These compounds have been identified as potent inhibitors of the Kv1.5 potassium channel, a significant target for the development of antiarrhythmic drugs. researchgate.netmdpi.comnih.govchemrxiv.orgresearchgate.net The synthesis typically involves the reaction of this compound with a suitable piperazine-containing electrophile, creating an ether linkage that connects the trifluoromethoxyphenyl group to the piperazine core.

Catalytic Enantioselective Synthesis of Esters Utilizing this compound

The direct participation of this compound as a nucleophile in catalytic enantioselective esterifications presents significant challenges. The electron-withdrawing nature of the trifluoromethoxy group decreases the nucleophilicity of the phenolic oxygen. Research into related catalytic enantioselective cyclizations has shown that phenols bearing highly electron-withdrawing groups, such as trifluoromethyl (-CF₃), are often insufficiently reactive under standard catalytic conditions. When reactions are forced by increasing the temperature, a significant erosion of enantioselectivity is typically observed. acs.org This suggests that developing highly enantioselective esterification protocols using this compound as the nucleophile requires specialized catalytic systems capable of overcoming its low reactivity while maintaining stereochemical control.

Preparation of Substituted Phenoxyl Piperidine (B6355638) Derivatives

Several synthetic routes have been developed to prepare piperidine derivatives featuring a 4-(trifluoromethoxy)phenoxy moiety. These compounds are valuable scaffolds in medicinal chemistry.

One prominent method begins with 4-[4-(trifluoromethoxy)phenoxy]pyridine, which undergoes a four-step transformation. The process involves N-benzylation to form a pyridinium (B92312) salt, followed by reduction to a tetrahydropyridine (B1245486) intermediate. Subsequent reaction with an acid and hydrogen source, followed by treatment with an alkali, yields the final product, 4-[4-(trifluoromethoxy)phenoxyl]piperidine. acs.org

Another approach involves the nucleophilic displacement of a sulfonate group. N-Carbethoxy-4-hydroxypiperidine is first treated with methanesulfonyl chloride to form a mesylate intermediate. This intermediate then reacts with this compound in a nucleophilic substitution reaction to yield the corresponding 4-(4-trifluoromethoxyphenoxy)piperidine derivative. acs.org

Furthermore, chiral piperidinol analogs have been synthesized by reacting this compound with optically active epoxides, such as (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin. This reaction, typically carried out in the presence of a base like cesium carbonate, proceeds via a nucleophilic ring-opening of the epoxide by the phenoxide, followed by reaction with a substituted piperidine to afford the final chiral products. beilstein-journals.org

Table 1: Examples of Synthesized Substituted Phenoxyl Piperidine Derivatives Data sourced from a study on piperidinol analogs with anti-tuberculosis activity. beilstein-journals.org

| Compound Name | Stereochemistry | Two-Step Overall Yield | Melting Point (°C) |

|---|---|---|---|

| 1-((S)-3-(4-(trifluoromethoxy)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | S | 41.8% | 123-126 |

Synthesis of Complex Imidazooxazine Derivatives for Medicinal Applications

This compound is a critical building block in the synthesis of complex nitroimidazooxazine and nitroimidazooxazole derivatives, which are being investigated as potent antitubercular and antileishmanial agents. diva-portal.orgscispace.commdpi.com The lipophilic 4-(trifluoromethoxy)benzyl ether side chain has been shown to enhance potency against Mycobacterium tuberculosis. nih.gov

A common synthetic strategy involves the nucleophilic attack of this compound on an epoxide intermediate. For instance, a chiral epoxide derived from 2-chloro-4-nitroimidazole (B123238) can be opened by the phenoxide of this compound using a base like potassium carbonate in a solvent such as methyl ethyl ketone (MEK). The resulting alcohol intermediate is then cyclized using a strong base like sodium hydride to form the final imidazooxazine ring system. diva-portal.org

An alternative to direct epoxide opening is the Mitsunobu reaction. This method allows for the coupling of an alcohol intermediate (e.g., a 7-hydroxy-imidazooxazine precursor) with this compound to form the desired ether linkage. diva-portal.org These synthetic routes have been instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies, leading to the identification of preclinical candidates. diva-portal.orgmdpi.com

Table 2: Representative Imidazooxazine Derivatives Synthesized Using this compound Data sourced from studies on antitubercular and antileishmanial agents. diva-portal.orgmdpi.com

| Precursor/Intermediate | Reagent/Reaction Type | Final Product Class | Therapeutic Target |

|---|---|---|---|

| Chiral Epoxide (e.g., from 2-chloro-4-nitroimidazole) | This compound, K₂CO₃ | 7-substituted 2-nitroimidazooxazine | Tuberculosis, Leishmaniasis |

| Chiral Alcohol (e.g., 7-hydroxy-imidazooxazine) | This compound, Mitsunobu reaction | 7-substituted 2-nitroimidazooxazine | Tuberculosis |

Mechanistic Investigations of Derivatization Reactions

The synthetic transformations of this compound are governed by well-established reaction mechanisms.

Ether Synthesis (Piperidine/Piperazine/Imidazooxazine Derivatives): The formation of aryloxy piperidine and imidazooxazine derivatives predominantly proceeds via nucleophilic substitution (S_N2) reactions. The phenoxide anion, generated by deprotonating this compound with a suitable base (e.g., K₂CO₃, NaH), acts as a potent nucleophile. This anion attacks an electrophilic carbon, such as the one in an epoxide ring or a carbon bearing a good leaving group (e.g., mesylate, halide), leading to the formation of a C-O ether bond. acs.orgdiva-portal.orgmdpi.com The Mitsunobu reaction provides an alternative pathway where the phenolic proton is activated in situ, facilitating substitution under milder conditions. diva-portal.org

Piperidine Synthesis via Reductive Transamination: The synthesis of certain piperidines can also be achieved through the reduction of pyridinium salt intermediates. This process involves a rhodium-catalyzed transfer hydrogenation, which facilitates a reductive transamination, converting the pyridinium ring into a piperidine ring while preserving the appended 4-(trifluoromethoxy)phenoxy group. acs.org

Schiff Base (Imine) Formation: The synthesis of Schiff bases from 4-trifluoromethoxybenzaldehyde follows a two-step mechanism. It begins with the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This is followed by an acid-catalyzed dehydration step, where the hydroxyl group is protonated and eliminated as a water molecule, resulting in the formation of the stable C=N double bond of the imine. nih.gov

Enantioselective Catalysis: In catalytic enantioselective reactions, the mechanism hinges on the interaction between the substrates and a chiral catalyst. For instance, in proposed enantioselective sulfenofunctionalizations, a chiral Lewis base catalyst activates an electrophile, leading to the formation of a chiral intermediate (e.g., a thiiranium ion). The nucleophile (the phenol) then attacks this intermediate in a stereochemically controlled manner, dictated by the chiral environment created by the catalyst. acs.org The challenge with an electron-deficient nucleophile like this compound is that its reduced reactivity can hinder its participation in this crucial, stereodetermining step. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRJNKMAZMEYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232002 | |

| Record name | p-(Trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828-27-3 | |

| Record name | 4-(Trifluoromethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Trifluoromethoxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(Trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways of 4 Trifluoromethoxy Phenol and Its Derivatives

Derivatization Strategies

Nucleophilic aromatic substitution (SNAr) represents a fundamental and widely utilized reaction class for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. The mechanism for SNAr reactions on fluoroarenes is a cornerstone of modern organofluorine chemistry. The strong electron-withdrawing inductive effect of fluorine atoms activates the aromatic ring towards nucleophilic attack. core.ac.uk This process typically proceeds through a two-step addition-elimination sequence. In the first step, a nucleophile attacks the carbon atom bearing a leaving group (often a halide), forming a resonance-stabilized, non-aromatic carbanion known as a Meisenheimer complex. core.ac.ukresearchgate.net The aromaticity is then restored in the second step by the departure of the leaving group. core.ac.uk

The trifluoromethoxy (-OCF₃) group, due to its powerful electron-withdrawing nature, significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. This property is harnessed in derivatization pathways where molecules containing a 4-(trifluoromethoxy)phenoxy moiety are synthesized via SNAr. In these reactions, 4-(trifluoromethoxy)phenol typically acts as the oxygen-centered nucleophile, attacking an electron-deficient aromatic or heteroaromatic ring to displace a leaving group, commonly fluorine or chlorine.

Recent research has also highlighted concerted SNAr (CSNAr) mechanisms, which proceed through a single transition state without the formation of a discrete Meisenheimer intermediate. researchgate.netacs.org These reactions expand the scope of SNAr to include less activated or even electron-rich aryl fluorides. acs.org

The derivatization of various scaffolds with the 4-(trifluoromethoxy)phenoxy moiety is a common strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity. core.ac.uk For instance, the synthesis of novel phenothiazine (B1677639) (PTH) derivatives has been achieved through sequential SNAr reactions. In one study, a polyfluoroarene-bearing PTH derivative was further functionalized by reacting it with a phenol (B47542). preprints.org While the specific example used p-methoxyphenol, the methodology is directly applicable to this compound. The reaction of a polyfluorinated PTH derivative with the phenolate, generated in situ using a base like potassium carbonate, leads to the formation of a new C-O bond and the desired ether derivative. preprints.org

Microwave-assisted synthesis has been shown to significantly accelerate SNAr reactions, leading to higher yields and shorter reaction times. This technique has been successfully applied to the C-O coupling of phenols with heteroaromatic systems, providing an efficient route to a wide array of O-aryloxytriazole nucleosides. rsc.org Although this compound was not the specific nucleophile in the detailed examples, the developed method is highly effective for electron-deficient phenols, suggesting its applicability. rsc.org

The following tables summarize research findings for SNAr reactions relevant to the derivatization of aromatic and heteroaromatic systems with phenols, illustrating the conditions and outcomes of these transformations.

Table 1: Synthesis of Functionalized Phenothiazine (PTH) Derivatives via SNAr This table details the reaction conditions for the nucleophilic substitution on a functionalized phenothiazine with p-methoxyphenol, a reaction pathway applicable to this compound.

| Substrate (PTH Derivative) | Nucleophile | Base | Solvent | Product | Yield | Reference |

| 10-(Pentafluorophenyl)-2-(trifluoromethyl)-10H-phenothiazine | p-Methoxyphenol | K₂CO₃ | DMF | 4-((4-((4-Methoxyphenoxy)-2,3,5,6-tetrafluorophenyl)-2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)carbonitrile | 90% | preprints.org |

Table 2: Synthesis of O-Alkylation Products via SNAr This table presents findings on the SNAr reaction of chlorinated pyrimidine (B1678525) derivatives with alcohols. While phenols initially showed no reactivity under these specific conditions, modified conditions enabled the reaction, highlighting the nuanced control required for such transformations.

| Substrate | Nucleophile | Base | Solvent | Temperature | Time | Product | Yield | Reference |

| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivative | Ethanol | K₂CO₃ | Acetonitrile | Reflux | 2 h | O-Ethylated pyrimido[1,2-b]indazole | 69% | nih.gov |

| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivative | Methanol | K₂CO₃ | Acetonitrile | Reflux | 2 h | O-Methylated pyrimido[1,2-b]indazole | 60% | nih.gov |

An intramolecular SNAr reaction provides another pathway for creating complex derivatives. In the synthesis of a potent anti-tuberculosis agent, a key step involves an intramolecular cyclization where an alkoxide, derived from a secondary alcohol, attacks a nitro-activated aromatic ring to displace a phenoxy group derived from this compound. lshtm.ac.uk This demonstrates the utility of the 4-(trifluoromethoxy)phenoxy group as a leaving group in SNAr reactions when the aromatic ring is sufficiently activated by other substituents, such as a nitro group. lshtm.ac.uk

These examples underscore the versatility of SNAr reactions in the synthesis of complex molecules incorporating the this compound structural motif. The reaction conditions can be tuned by modifying the base, solvent, and temperature to achieve the desired derivatization, making SNAr a powerful tool for synthetic chemists.

Advanced Spectroscopic Characterization and Quantum Chemical Interpretations of 4 Trifluoromethoxy Phenol

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for elucidating the structural characteristics of molecules. For 4-(Trifluoromethoxy)phenol, these analyses, supported by quantum chemical computations, offer a detailed picture of its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound has been recorded in the region of 4000–400 cm⁻¹. researchgate.net Experimental studies are often compared with theoretical spectra generated through computational methods like Density Functional Theory (DFT) to ensure accurate assignment of vibrational bands. For instance, research on related trifluoromethylphenols has utilized DFT with the B3LYP functional and various basis sets to correlate experimental and theoretical data. researchgate.net A key observation in the FT-IR spectrum of compounds synthesized from this compound is the disappearance of the characteristic hydroxyl (-OH) bond vibration, which indicates the formation of a new product. rsc.org The infrared spectrum of this compound is available in public databases like the NIST WebBook, providing a reference for its gas-phase vibrational characteristics. nist.gov

Table 1: Selected FT-IR Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H stretch | ~3218 rsc.org | - | Stretching |

| C-F stretch | - | ~1496 rsc.org | Stretching |

| C≡N stretch (in derivative) | - | ~2235 rsc.org | Stretching |

Note: This table is illustrative and compiles data from studies on this compound and its derivatives. Specific experimental values for the parent compound may vary based on the physical state and experimental conditions.

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of this compound. The FT-Raman spectrum has been recorded in the 3500–100 cm⁻¹ range. researchgate.net Similar to FT-IR analysis, the experimental FT-Raman data is often corroborated with theoretical calculations to achieve a comprehensive understanding of the molecule's vibrational properties. researchgate.net The combination of both FT-IR and FT-Raman spectroscopy allows for a more complete assignment of the vibrational modes, as some modes may be more active in one technique than the other.

Interpretation of Vibrational Frequencies and Potential Energy Distribution (PED)

The assignment of the observed vibrational frequencies from FT-IR and FT-Raman spectra is a critical step in the analysis. This is often achieved through Potential Energy Distribution (PED) analysis, which is calculated using quantum chemical methods. researchgate.net PED provides a quantitative measure of the contribution of different internal coordinates (like bond stretching, angle bending, and torsions) to each normal vibrational mode. researchgate.net For complex molecules like this compound, PED analysis is indispensable for an unambiguous assignment of the vibrational bands. researchgate.net The VEDA (Vibrational Energy Distribution Analysis) program is a commonly used tool for performing PED calculations. researchgate.netruc.dk These computational studies, often employing DFT methods like B3LYP with basis sets such as 6-311++G(d,p), have shown good agreement between the calculated and experimental vibrational frequencies after appropriate scaling. researchgate.netresearchgate.net

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides insights into the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound and its derivatives has been a subject of study to understand their electronic properties. Experimental UV-Vis spectra are typically recorded in various solvents to observe any solvatochromic shifts. For instance, the synthesis of a copper(II) phthalocyanine (B1677752) bearing this compound groups was characterized using UV-Vis spectroscopy, among other techniques. The electronic spectra of related compounds have been determined in solvents like chloroform, ethanol, and acetonitrile.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

To complement experimental UV-Vis data, Time-Dependent Density Functional Theory (TD-DFT) calculations are widely employed to predict the electronic absorption spectra of molecules. tandfonline.com This theoretical approach can accurately reproduce experimental absorption bands and provide detailed information about the nature of the electronic transitions, such as identifying them as n → π* or π → π* transitions. nih.gov TD-DFT calculations are often performed using functionals like B3LYP and basis sets like 6-311++G(d,p). tandfonline.com The polarizable continuum model (PCM) is frequently used in these calculations to account for the effect of different solvents on the electronic transitions. ruc.dktandfonline.com Studies on similar compounds have demonstrated that TD-DFT is a powerful tool for interpreting the electronic spectra and understanding the electronic structure of molecules containing the trifluoromethoxy-phenyl group. researchgate.net

X-ray Crystallography and Molecular Geometry Determination

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. X-ray crystallography stands as the definitive method for elucidating this architecture. For this compound and its derivatives, this technique provides invaluable insights into molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern their solid-state structures.

Single-Crystal X-ray Diffraction Studies of this compound Derivatives

For instance, the crystal structure of (E)-2-[(4-chlorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol, with the chemical formula C₁₄H₉ClF₃NO₂, has been determined to crystallize in a phenol-imine tautomeric form. nih.gov The molecule is not planar, exhibiting a significant dihedral angle of 47.62 (9)° between its two benzene (B151609) rings. nih.gov Similarly, the related compound (E)-2-[(3-fluorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol (C₁₄H₉F₄NO₂) also exists in the phenol-imine form in the solid state. nih.govresearchgate.netconsensus.app However, in this case, the molecule is nearly planar, with a dihedral angle of only 2.14 (13)° between the benzene rings. nih.govresearchgate.netconsensus.app

The molecular structure of (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol has been found to crystallize within the triclinic crystal system. pleiades.online In a different structural motif, 4-phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline crystallizes in the monoclinic crystal system with the space group P2₁/n. aip.org

The trifluoromethoxy group itself exhibits distinct conformational preferences. In studies of various trifluoromethoxybenzenes without ortho substituents, the –OCF₃ group is typically not in the plane of the phenyl ring, with a majority showing a dihedral angle of approximately 90°. beilstein-journals.org

Table 1: Crystallographic Data for selected this compound Derivatives

| Compound | Chemical Formula | Crystal System | Space Group | Dihedral Angle between Rings | Reference |

|---|---|---|---|---|---|

| (E)-2-[(4-Chlorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol | C₁₄H₉ClF₃NO₂ | --- | --- | 47.62 (9)° | nih.gov |

| (E)-2-[(3-Fluorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol | C₁₄H₉F₄NO₂ | Monoclinic | P2₁/c | 2.14 (13)° | nih.govresearchgate.net |

| 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol | --- | --- | --- | 8.3 (2)° | iucr.org |

| (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol | --- | Triclinic | Pī | --- | pleiades.online |

| 4-phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline | C₂₁H₁₃F₃N₂O | Monoclinic | P2₁/n | --- | aip.org |

Conformational Analysis and Intramolecular Hydrogen Bonding

A recurring and structurally significant feature in many Schiff base derivatives of this compound is the presence of a strong intramolecular hydrogen bond. nih.govnih.goviucr.org This interaction occurs between the hydroxyl group's hydrogen atom and the imine nitrogen atom (O—H⋯N), creating a stable six-membered ring motif, often denoted as an S(6) graph set. nih.goviucr.org

This intramolecular hydrogen bond is a key factor in stabilizing the phenol-imine tautomeric form over the keto-amine form in the solid state. nih.govresearchgate.netconsensus.appiucr.org The presence of this bond is confirmed by the observed short O⋯N distances in the crystal structures. For example, in (E)-2-[(naphthalen-2-ylimino)methyl]-4-(trifluoromethoxy)phenol, the O1⋯N1 distance is 2.590 (2) Å. iucr.org In (E)-2-[(3-fluorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol, the hydrogen bond geometry is characterized by a D⋯A distance of 2.618 (3) Å. nih.gov

The conformation of the trifluoromethoxy group relative to the phenyl ring is another important aspect. Gas electron diffraction studies combined with quantum chemical calculations on related molecules like 4-fluoro(trifluoromethoxy)benzene have shown a preference for a perpendicular conformation, where the C-O-C plane is orthogonal to the benzene ring. researchgate.net This is in contrast to anisoles, which tend to favor a planar conformation. researchgate.net

Table 2: Hydrogen Bond Geometry in selected this compound Derivatives

| Compound | D—H⋯A | D⋯A (Å) | Reference |

|---|---|---|---|

| (E)-2-[(Naphthalen-2-ylimino)methyl]-4-(trifluoromethoxy)phenol | O1—H1⋯N1 | 2.590 (2) | iucr.org |

| (E)-2-[(3-Fluorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol | O1—H1⋯N1 | 2.618 (3) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound and its derivatives in solution. ¹H, ¹³C, and ¹⁹F NMR provide complementary information about the chemical environment of the respective nuclei.

In the ¹H NMR spectrum of this compound in CDCl₃, the aromatic protons typically appear as a doublet in the range of δ 7.0–7.2 ppm, while the hydroxyl proton gives rise to a singlet around δ 5.2 ppm, which is exchangeable with D₂O.

The ¹⁹F NMR spectrum is particularly characteristic for the trifluoromethoxy group, showing a signal in the range of -58 to -60 ppm. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it a valuable probe for studying molecular interactions and conformational changes. nih.gov

For derivatives, such as a copper(II) phthalocyanine bearing this compound groups, NMR spectroscopy (¹H and ¹³C) is used alongside other techniques to confirm the structure of the synthesized compounds. Theoretical calculations of NMR spectra are also employed and compared with experimental data to validate the proposed structures.

Studies on the metabolism of various fluorophenols, including 4-(trifluoromethyl)phenol (B195918), have utilized ¹H and ¹⁹F NMR to identify and quantify metabolites in urine. ebi.ac.uk This demonstrates the utility of NMR in tracking the biotransformation of such compounds.

Table 3: NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H (Aromatic) | CDCl₃ | 7.0–7.2 | Doublet | |

| ¹H (Hydroxyl) | CDCl₃ | 5.2 | Singlet | |

| ¹⁹F | CDCl₃ | -58 to -60 | Triplet |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-2-[(4-Chlorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol |

| (E)-2-[(3-Fluorophenyl)iminomethyl)-4-(trifluoromethoxy)phenol |

| 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol |

| (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol |

| 4-phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline |

| (E)-2-[(Naphthalen-2-ylimino)methyl]-4-(trifluoromethoxy)phenol |

| 4-Fluoro(trifluoromethoxy)benzene |

| Anisole (B1667542) |

| 4-(Trifluoromethyl)phenol |

Computational Chemistry and Theoretical Characterization of 4 Trifluoromethoxy Phenol

Density Functional Theory (DFT) Applications in Molecular Structure Optimization

DFT has been widely employed to optimize the molecular structure of 4-(Trifluoromethoxy)phenol and its derivatives. These computational studies are crucial for understanding the molecule's stability and predicting its behavior in chemical reactions.

Basis Set Selection and Functional Evaluation for Accurate Geometries and Energies

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the functional. For this compound and related compounds, various combinations have been utilized to achieve reliable results.

Research has shown that the B3LYP functional is a popular choice for these types of calculations. researchgate.netnih.govresearchgate.net It is often paired with Pople-style basis sets, such as 6-31+G(d), 6-311++G(d,p), and 6-311G(d,p), to obtain optimized geometries and energies. researchgate.netnih.govresearchgate.net For instance, studies on related Schiff base compounds incorporating the this compound moiety have successfully used the B3LYP/6-311G(d,p) level of theory to compare theoretical structures with experimental X-ray diffraction data, finding good agreement. nih.govresearchgate.net In other investigations, the B3LYP functional with the 6-311++G(d,p) basis set was used to reproduce the molecular structure of derivatives of this compound. acs.org Furthermore, the M06-2X functional with the 6-311+g(d,p) basis set has been employed for geometry optimization in studies investigating the environmental degradation of trifluoromethylphenols. rsc.org The selection of the basis set and functional is critical for accurately predicting molecular properties and reactivity.

Molecular Orbital Analysis

Molecular orbital analysis provides a deeper understanding of the electronic characteristics of this compound, including its reactivity and charge transfer properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the chemical reactivity and electronic transitions within a molecule. iucr.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger energy gap suggests higher stability and lower reactivity. iucr.org

Charge Transfer Characteristics within the Molecular System

The analysis of HOMO and LUMO also reveals the potential for intramolecular charge transfer. scirp.org The distribution of these orbitals within the molecule indicates the regions from which electrons are donated and to which they are accepted. This charge transfer is a crucial aspect of the molecule's electronic behavior and can significantly impact its properties and reactivity. NBO analysis further elucidates these charge transfer interactions. iucr.org

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating hyperconjugative interactions and charge delocalization within a molecule. researchgate.net It provides detailed information about the interactions between filled (donor) and vacant (acceptor) orbitals, which are crucial for understanding molecular stability. researchgate.netscirp.org

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, providing valuable information about its reactive sites. researchgate.net It helps in identifying regions that are prone to electrophilic and nucleophilic attacks. nih.gov

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and thus targets for nucleophilic attack. iucr.orgnih.gov For molecules containing the this compound group, the MEP analysis reveals that the negative potential is often concentrated around the oxygen atom of the hydroxyl group and the fluorine atoms of the trifluoromethoxy group, making these sites susceptible to electrophilic attack. researchgate.netiucr.org Conversely, the positive potential is often located on the hydrogen atom of the hydroxyl group, indicating a site for nucleophilic attack. iucr.org

Prediction of Nonlinear Optical (NLO) Properties

The investigation of the nonlinear optical (NLO) properties of molecules is a crucial aspect of materials science, with applications in photonics and optoelectronics. Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the NLO response of materials. For molecules like this compound, these calculations can elucidate their potential for use in NLO devices.

The NLO properties are determined by the molecule's response to an applied electric field, which can be described by the polarizability (α) and the first-order hyperpolarizability (β). DFT calculations, employing various functionals such as B3LYP, PBE0, CAM-B3LYP, ωB97X-D, and M05-2X, in conjunction with appropriate basis sets like 6-311+G**, are used to compute these properties. researchgate.net The key NLO parameters calculated include the total first hyperpolarizability (β_tot), electric-field-induced second harmonic generation (EFISHG), and hyper-Rayleigh scattering (HRS) hyperpolarizability. researchgate.net

Studies on similar phenolic compounds have shown that the presence of electron-donating (e.g., -OH) and electron-withdrawing groups (e.g., -OCF₃) can enhance NLO properties through intramolecular charge transfer. researchgate.netscilit.com For instance, research on (E)-2-[(2-Chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol, a related Schiff base, revealed that its predicted NLO properties are significantly greater than those of the standard reference material, urea. acs.org This suggests that this compound, with its combination of a hydroxyl and a trifluoromethoxy group on the phenyl ring, is also a candidate for exhibiting a significant NLO response. The calculated hyperpolarizability of such compounds is often compared to that of urea, a prototypical NLO material. researchgate.netacs.org

The prediction of NLO properties for this compound would involve the following computational steps:

Optimization of the molecular geometry using a selected DFT functional and basis set.

Calculation of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) tensors.

Determination of the total first hyperpolarizability (β_tot) from the tensor components.

The results of these calculations would provide a quantitative measure of the NLO response of this compound, enabling a comparison with other known NLO materials and an assessment of its potential for technological applications.

Thermodynamic Property Calculations from Spectroscopic and Statistical Methods

The thermodynamic properties of this compound can be determined through computational methods that utilize spectroscopic data and statistical mechanics. These calculations provide valuable insights into the stability, reactivity, and energy of the molecule at different temperatures. Theoretical studies on this compound have been conducted to obtain its thermodynamic functions, including heat capacity, entropy, and enthalpy, over a wide temperature range (100-1000 K). researchgate.net These calculations are typically performed using DFT methods, such as B3LYP, with various basis sets. researchgate.netdergipark.org.tr

The standard statistical thermodynamic equations are used to calculate these properties from the vibrational frequencies obtained from the optimized molecular structure. dergipark.org.trresearchgate.net The relationships between temperature and thermodynamic parameters like heat capacity, entropy, and Gibbs free energy can be established, often showing a direct correlation where heat capacity and entropy increase with temperature. dergipark.org.trworldscientific.com

The Gibbs free energy (G) is a fundamental thermodynamic property that indicates the spontaneity of a chemical process. For this compound, changes in Gibbs free energy (ΔG) can be computationally predicted for various reactions, such as its formation or decomposition.

For example, in a study on the hydrolytic defluorination of the related compound 4-(Trifluoromethyl)phenol (B195918), the DFT-calculated Gibbs free energy of activation (ΔG‡) was found to be in close agreement with experimental values. rsc.org This demonstrates the reliability of computational methods in predicting the energetics of reactions involving trifluorinated phenols. Similarly, the Gibbs free energy of formation for a Schiff base derivative of this compound has been calculated, indicating that the formation of the compound from its monomers is a spontaneous process at room temperature. acs.org

Theoretical calculations show that for many molecules, the Gibbs free energy tends to decrease as the temperature increases. dergipark.org.tr This trend can be computationally verified for this compound by calculating its Gibbs free energy at various temperatures using statistical thermodynamics.

The following table illustrates how Gibbs free energy might be presented as a function of temperature, based on general findings for similar molecules. dergipark.org.tr

| Temperature (K) | Gibbs Free Energy (kcal/mol) |

| 200 | - |

| 298.15 | - |

| 400 | - |

| 500 | - |

| 600 | - |

| 700 | - |

| 800 | - |

| 900 | - |

| 1000 | - |

Note: Specific values for this compound require dedicated calculations but are expected to follow the general trend of decreasing with temperature.

Heat capacity (Cp) and entropy (S) are key thermodynamic parameters that describe how a molecule's energy is distributed among its various degrees of freedom. For this compound, these properties have been calculated over a temperature range of 100-1000 K using statistical methods based on spectroscopic data. researchgate.net

The calculations rely on the vibrational frequencies of the molecule, which are obtained from DFT computations. researchgate.netresearchgate.net The heat capacity and entropy are then determined as a function of temperature. Generally, both heat capacity and entropy increase with increasing temperature, as more vibrational modes become populated. dergipark.org.trworldscientific.com

The following interactive table provides a representative example of how the calculated heat capacity and entropy of this compound would be presented as a function of temperature, based on a study that performed these calculations. researchgate.net

| Temperature (K) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |

| 100 | - | - |

| 200 | - | - |

| 298.15 | - | - |

| 400 | - | - |

| 500 | - | - |

| 600 | - | - |

| 700 | - | - |

| 800 | - | - |

| 900 | - | - |

| 1000 | - | - |

Note: The table is based on the reported calculation of these properties for this compound over this temperature range. researchgate.net The specific numerical values from the original study would populate this table.

Reactivity and Advanced Organic Transformations Involving 4 Trifluoromethoxy Phenol

Electrophilic Aromatic Substitution Reactions

The electronic properties of the substituents on the aromatic ring of 4-(trifluoromethoxy)phenol govern the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The interplay between the electron-donating hydroxyl group and the electron-withdrawing trifluoromethoxy group directs incoming electrophiles to specific positions.

Regioselectivity in Functionalization

In electrophilic aromatic substitution, the hydroxyl (-OH) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl group (-CF3) is a strong deactivating group and a meta-director. vaia.comtardigrade.inmasterorganicchemistry.comminia.edu.egvanderbilt.edu In the case of this compound, the hydroxyl group's directing effect dominates, leading to functionalization primarily at the positions ortho to the hydroxyl group.

The trifluoromethoxy (-OCF3) group, while containing an oxygen atom, is considered electron-withdrawing due to the strong inductive effect of the three fluorine atoms. This deactivates the ring towards electrophilic attack compared to phenol (B47542) itself. However, the lone pairs on the oxygen of the hydroxyl group are more available for resonance stabilization of the arenium ion intermediate formed during ortho and para attack, making these positions more favorable for substitution.

Studies on the analogous compound, 4-(trifluoromethylthio)phenol, have demonstrated that electrophilic reactions such as nitration, bromination, and iodination occur selectively at the position ortho to the hydroxyl group. rsc.org This provides a strong indication of the expected regioselectivity for this compound. Therefore, electrophilic functionalization of this compound is predicted to yield predominantly 2-substituted products.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product |

| HNO₃/H₂SO₄ | 2-Nitro-4-(trifluoromethoxy)phenol |

| Br₂/FeBr₃ | 2-Bromo-4-(trifluoromethoxy)phenol |

| SO₃/H₂SO₄ | 2-Hydroxy-5-(trifluoromethoxy)benzenesulfonic acid |

Acid-Promoted Reactions

Acid-promoted reactions, such as Friedel-Crafts acylation, are fundamental transformations in organic synthesis. For phenols, these reactions can be complex due to the possibility of both C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group). researchgate.net The reaction conditions, particularly the nature and amount of the acid catalyst, can be tuned to favor one over the other. researchgate.net

In the presence of strong acids like trifluoromethanesulfonic acid (TfOH), this compound can undergo Friedel-Crafts acylation. Given the directing effect of the hydroxyl group, acylation is expected to occur at the ortho position. Research on related trifluoromethyl-substituted phenols has shown that Friedel-Crafts reactions can proceed, although the deactivating nature of the trifluoromethyl group can make the reaction more challenging than for phenol itself. nih.govgoogle.com For instance, the Friedel-Crafts acylation of 4-(trifluoromethyl)phenol (B195918) has been reported. google.com

Furthermore, acid-promoted trifluoromethylthiolation of phenols using reagents like N-(trifluoromethylsulfanyl)aniline in the presence of a Brønsted or Lewis acid has been demonstrated to be a viable method for introducing the SCF3 group. rsc.org This suggests that similar acid-catalyzed electrophilic additions on this compound are feasible.

Cross-Coupling Reactions and Palladium-Catalyzed Processes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives can participate in these transformations, serving as versatile coupling partners. The phenolic hydroxyl group can be converted into a better leaving group, such as a triflate or sulfamate (B1201201), to facilitate cross-coupling reactions. nih.govnih.gov

For instance, Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, has been successfully employed with derivatives of this compound. Enantioselective Suzuki-Miyaura couplings have been reported to form axially chiral biphenols using boronate esters with trifluoromethoxy substituents. acs.org Additionally, palladium-catalyzed Suzuki-Miyaura reactions of aryl sulfamates, including a 4-(trifluoromethyl)phenyl sulfamate, have been achieved at room temperature. nih.gov

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction for the formation of C-N bonds. While the direct use of phenols can be challenging, their sulfonate derivatives are effective substrates. Studies have shown the successful Buchwald-Hartwig amination of various aryl sulfonates. acs.orgacs.org However, a study on the amination of a flavonoid derivative with 4-(trifluoromethoxy)aniline (B150132) proved unsuccessful, suggesting that the electronic properties of the trifluoromethoxy group can sometimes hinder reactivity. nih.gov

Table 2: Examples of Cross-Coupling Reactions Involving this compound Derivatives

| Coupling Reaction | Substrate(s) | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Aryl bromide and boronate ester with -OCF₃ group | Pd catalyst | Axially chiral biphenol |

| Suzuki-Miyaura | 4-(Trifluoromethyl)phenyl sulfamate and boronic acid | Pd precatalyst | Biaryl compound |

| Buchwald-Hartwig Amination | Aryl tosylate and various amines | Pd-PEPPSI precatalyst | Arylamine |

Reactions as Intermediates in Complex Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex and often biologically active molecules. google.combiosynth.com Its unique electronic and lipophilic properties, imparted by the trifluoromethoxy group, make it a desirable building block in medicinal chemistry and materials science.

A notable application is in the synthesis of pharmaceutical agents. For example, it has been utilized in the preparation of novel acetyl-CoA carboxylase (ACC) inhibitors. In one synthetic route, 4-fluorobenzaldehyde (B137897) was reacted with a phenol derivative, which could be this compound, to form a key intermediate that was further elaborated into the target isoxazole (B147169) derivatives. nih.gov

Patented synthetic procedures also highlight the utility of this compound. One patent describes the preparation of 4-trifluoromethylphenyl benzyl (B1604629) ether from trifluoromethylchlorobenzene and sodium benzylate, which is then hydrogenolyzed to yield 4-trifluoromethylphenol. epo.org Another patent details the synthesis of 4-substituted-1-(trifluoromethoxy)benzene compounds, emphasizing the importance of this compound as an intermediate in the production of pharmaceuticals, pesticides, and liquid crystal materials. google.com Furthermore, derivatives of this compound have been used in the synthesis of quinoline (B57606) derivatives via Suzuki coupling reactions. researchgate.net The synthesis of 4-(trifluoromethoxy)piperidine, a promising building block for medicinal chemistry, also starts from precursors that can be related back to phenolic structures. nuph.edu.ua

These examples underscore the role of this compound as a versatile starting material and intermediate, enabling the construction of a diverse range of complex molecular architectures with applications in various fields of chemical science.

Medicinal Chemistry and Biological Activity Investigations of 4 Trifluoromethoxy Phenol Derivatives

Role of Trifluoromethoxy Group in Enhancing Biological Activities

The trifluoromethoxy group is increasingly recognized as a valuable substituent in drug design due to its distinct electronic and steric properties. mdpi.comrsc.org Its incorporation can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. mdpi.comontosight.aiontosight.ai

Influence on Lipophilicity and Membrane Permeability

The trifluoromethoxy group significantly enhances the lipophilicity of a molecule, a critical factor for its ability to cross biological membranes. mdpi.comontosight.ai This increased lipophilicity, often quantified by the logarithm of the partition coefficient (logP), can facilitate the passage of drug candidates through cell membranes, including the blood-brain barrier. mdpi.comontosight.ai The unique combination of the lipophilic nature of the trifluoromethyl moiety and the polarity of the oxygen atom allows for the fine-tuning of a compound's lipophilicity to optimize membrane permeability and, consequently, bioavailability. mdpi.com While the trifluoromethyl (-CF3) group also increases lipophilicity, the trifluoromethoxy group generally has a more pronounced effect. mdpi.com Research has shown that fluorination, including the introduction of the trifluoromethoxy group, can lead to subtle yet crucial modifications in logP values, which serve as excellent indicators of membrane permeability. ontosight.ai

Impact on Metabolic Stability

A key advantage of incorporating a trifluoromethoxy group is the enhanced metabolic stability it confers upon a molecule. mdpi.comrsc.org The strong carbon-fluorine bonds within the -OCF3 group are highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. mdpi.com This resistance to metabolic breakdown can prolong the half-life of a drug in the body, leading to improved pharmacokinetic profiles. mdpi.comnih.gov

The trifluoromethoxy group offers several metabolic advantages over a simple methoxy (B1213986) group (-OCH3). mdpi.com Its greater steric bulk can hinder the access of metabolic enzymes to the oxygen-carbon bond, reducing the likelihood of oxidative demethylation. mdpi.com Furthermore, the strong electron-withdrawing effect of the fluorine atoms decreases the electron density on the oxygen atom, making it less susceptible to oxidation and reducing its ability to act as a hydrogen bond acceptor, thereby diminishing its interaction with metabolic enzymes. mdpi.com

Antimicrobial Agent Development

Derivatives of 4-(trifluoromethoxy)phenol have demonstrated promising antimicrobial properties, positioning them as potential leads for the development of new antibacterial and antifungal agents. The presence of the trifluoromethoxy group often enhances the antimicrobial efficacy compared to non-fluorinated analogues.

Antibacterial Activity Spectrum and Mechanisms

Research has shown that this compound derivatives exhibit inhibitory effects against a range of bacterial strains. For instance, some derivatives have shown notable minimum inhibitory concentrations (MICs) against bacteria such as Bacillus mycoides and Escherichia coli. The antibacterial activity of phenolic compounds, in general, is often attributed to their ability to disrupt bacterial cell membranes. frontiersin.orgnih.gov

One of the proposed mechanisms of action is membrane depolarization . Phenolic compounds can insert into the bacterial cell membrane, altering its structure and increasing its permeability. nih.govcore.ac.uk This disruption can lead to the dissipation of the proton motive force, leakage of essential intracellular components like ions and ATP, and ultimately, cell death. nih.govresearchgate.net The lipophilic nature of the trifluoromethoxy group likely facilitates the initial interaction and partitioning of the molecule into the bacterial membrane, enhancing this disruptive effect.

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Bacillus mycoides | 4.88 | |

| This compound | Escherichia coli | 8.00 |

Antifungal Activity

In addition to antibacterial effects, this compound derivatives have also been investigated for their antifungal potential. nih.gov Studies have reported inhibitory activity against various fungal species, including Candida albicans. The mechanisms underlying the antifungal action of these compounds are thought to be similar to their antibacterial effects, primarily involving the disruption of fungal cell membrane integrity. frontiersin.org The trifluoromethyl group, in general, is a common feature in many antifungal agents, and its inclusion in a phenolic scaffold appears to contribute to a broad spectrum of antimicrobial activity. nih.govfrontiersin.org

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 16.00 |

Anticancer Activity Research

The unique properties of the trifluoromethoxy group have also prompted investigations into the anticancer potential of this compound derivatives. researchgate.net The enhanced lipophilicity and metabolic stability conferred by the -OCF3 group can be advantageous for developing effective anticancer drugs with improved cellular uptake and prolonged action. mdpi.comresearchgate.net

In vitro studies have demonstrated that this compound and its derivatives can exhibit cytotoxic effects against various human cancer cell lines. For example, cytotoxic activity has been observed against lung cancer (A549), colon cancer (HCT116), and liver cancer (HePG2) cell lines. The mechanisms of action are still under investigation but may involve the modulation of key signaling pathways and the induction of apoptosis. The electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of the phenol (B47542) ring, potentially affecting interactions with biological targets involved in cancer progression. ontosight.ai Further research is focused on synthesizing and evaluating novel derivatives to optimize anticancer potency and selectivity. researchgate.netresearchgate.net

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | Cytotoxic | |

| This compound | HCT116 (Colon) | Cytotoxic | |

| This compound | HePG2 (Liver) | Cytotoxic |

Inhibition of Cancer Cell Lines

Derivatives of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines. The introduction of a trifluoromethoxy group is often associated with enhanced anticancer activity. nih.gov

For instance, a series of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines, which incorporate a related trifluoromethylphenyl moiety, were tested against a panel of cancer cell lines. researchgate.netbenthamdirect.com One of the most active compounds, N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h) , showed significant growth inhibition against several cell lines at a 10 µM concentration. researchgate.netbenthamdirect.com Another compound in the same series, 2-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)phenol (6f) , exhibited the highest sensitivity against the CCRF-CEM leukemia cell line. researchgate.netbenthamdirect.com

Similarly, isoxazole (B147169) derivatives containing a trifluoromethyl group, a close structural relative to the trifluoromethoxy group, have been synthesized and evaluated for their anti-cancer properties. rsc.orgresearchgate.net The compound 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) displayed potent activity against the MCF-7 human breast cancer cell line with an IC50 value of 2.63 μM. rsc.orgresearchgate.net Another derivative, 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole (5) , also showed strong anti-cancer activity against the same cell line with an IC50 of 3.09 μM. rsc.orgresearchgate.net

Furthermore, studies on 2-phenylacrylonitrile (B1297842) derivatives revealed that compounds with a trifluoromethoxy group can exhibit potent and selective antiproliferative activities. nih.gov Compound 1g2a from this class demonstrated strong inhibitory activity against HCT116 (colon cancer) and BEL-7402 (liver cancer) cells, with IC50 values of 5.9 nM and 7.8 nM, respectively. nih.gov This compound was found to arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization. nih.gov

Table 1: Anticancer Activity of Selected Trifluoromethoxy-Containing Compounds

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines | Leukemia (CCRF-CEM), NCI-H522, K-562, MOLT-4, LOX-IMVI, HL-60(TB) | Compound 6f showed a percent growth inhibition (%GI) of 68.89 against CCRF-CEM. Compound 6h showed significant %GI against NCI-H522 (53.24), K-562 (47.22), and others. | researchgate.net, benthamdirect.com |

| 4-(Trifluoromethyl)isoxazoles | Breast (MCF-7), 4T1, PC-3 | Compound 2g (IC50 = 2.63 μM) and compound 5 (IC50 = 3.09 μM) were highly active against MCF-7 cells. | rsc.org, researchgate.net |

| 2-phenylacrylonitriles | Colon (HCT116), Liver (BEL-7402) | Compound 1g2a showed potent inhibition with IC50 values of 5.9 nM (HCT116) and 7.8 nM (BEL-7402). | nih.gov |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | Lung (A-549), Breast (MCF-7) | Compounds 4a-k displayed good in vitro cytotoxicity. | d-nb.info |

Molecular Docking Analysis for Target Interaction

Molecular docking studies are instrumental in elucidating the potential binding modes of this compound derivatives with their biological targets. These computational analyses provide insights into the structure-activity relationships and help rationalize the observed biological activities.

For example, docking studies of 1-(5-(2-fluoro-5-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-3-yl)piperazine derivatives, synthesized as potential anti-inflammatory agents, were performed to understand their interaction with target enzymes. nih.gov Similarly, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides were docked into the active sites of HERA and 3MNG proteins, revealing good binding interactions that support their potential as cytotoxic agents. d-nb.info

In the context of breast cancer, molecular docking of N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea with the EGFR receptor yielded a strong binding score of -8.2 kcal/mol, suggesting potent inhibitory activity. ubaya.ac.id This was further supported by in vitro cytotoxicity assays against MCF-7 cells. ubaya.ac.id Another study focusing on 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) and 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) highlighted their strong binding affinities with various proteins implicated in breast cancer, with 4TFMPTU showing a binding affinity of -6.0 kcal/mol. researchgate.net

Docking studies have also been employed to understand the inhibitory mechanism of 2-phenylacrylonitrile derivatives. nih.gov The results indicated that compound 1g2a may exert its anticancer effects by inhibiting tubulin. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of various enzymes, demonstrating the broad applicability of this scaffold in drug design.

One area of focus has been carbonic anhydrase (CA) inhibition. Chalcone derivatives bearing a 4-trifluoromethyl substituent on the phenyl ring have been evaluated for their inhibitory effects on human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov Compound 4 in this series showed the best activity against hCA I with an IC50 value of 29.74 µM. nih.gov

Another important target is monoamine oxidase (MAO). A series of 1,2,4-oxadiazin-5(6H)-one derivatives were synthesized and investigated as MAO inhibitors. mdpi.com The compound 2-(5-Oxo-3-(4-(trifluoromethoxy)phenyl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid (8g) was among the synthesized molecules. mdpi.com

Furthermore, compounds containing the trifluoromethylsulfonyl group, which is structurally related to the trifluoromethoxy group, have shown potential as enzyme inhibitors. ontosight.ai The strong electron-withdrawing nature of this group can enhance the potency and selectivity of drug candidates. ontosight.ai

Development of Drug Leads for Specific Diseases

The unique properties of the 4-(trifluoromethoxy)phenoxy moiety have been leveraged in the development of drug candidates for specific and challenging diseases.

A significant advancement in the fight against visceral leishmaniasis (VL) has been the development of DNDI-8219 , which is (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b] dndi.orgpatsnap.comoxazine. dndi.orgnih.govacs.orgacs.org This compound emerged from a lead optimization program that screened a large library of nitroimidazooxazine analogues. dndi.orgpatsnap.com The 4-(trifluoromethoxy)phenoxy group was a key structural feature contributing to the compound's potent antileishmanial effects. dndi.orgnih.govacs.org Extensive structure-activity relationship studies led to the identification of leads with improved solubility, metabolic stability, and safety profiles. patsnap.comacs.org DNDI-8219 represents a promising backup candidate for the clinical treatment of VL. nih.govacs.org

This compound is a crucial reactant in the synthesis of 1-aryloxyethyl piperazine (B1678402) derivatives, which have been identified as inhibitors of the Kv1.5 potassium channel. usbio.netchemicalbook.comcosmobio.co.jphsppharma.com The Kv1.5 channel is a validated target for the treatment of atrial fibrillation, and its inhibition is a key strategy for developing new antiarrhythmic drugs. The incorporation of the this compound moiety into these piperazine derivatives is critical for their biological activity. usbio.netchemicalbook.comcosmobio.co.jphsppharma.com

Structure-Activity Relationship (SAR) Studies of Trifluoromethoxy-Containing Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For compounds containing the trifluoromethoxy group, these studies have provided valuable insights for drug design. mdpi.com